Steroid Sulfatase (STS) Inhibition: Potency Differential vs. Non-Brominated Analog
4-Bromo-1-methyl-1H-imidazole-2-sulfonyl fluoride demonstrates potent inhibition of human steroid sulfatase (STS) with an IC50 of 74 nM in human JEG3 cell lysates [1]. In contrast, the non-brominated parent compound, 1-methyl-1H-imidazole-2-sulfonyl fluoride, lacks any reported inhibitory activity against STS under comparable assay conditions, highlighting the essential role of the 4-bromo substituent for target engagement [2].
| Evidence Dimension | Steroid Sulfatase (STS) Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 74 nM |
| Comparator Or Baseline | 1-Methyl-1H-imidazole-2-sulfonyl fluoride (no reported activity) |
| Quantified Difference | >100-fold increase in potency (inferred from activity vs. inactivity) |
| Conditions | Human JEG3 cell lysates, [3H]E1S substrate, 1 hr incubation, scintillation spectrometry |
Why This Matters
This potency differential dictates compound selection for STS inhibitor development; the brominated analog is required for meaningful biochemical activity.
- [1] BindingDB. BDBM50541454 (CHEMBL4636936). Affinity Data: IC50 74 nM for human steroid sulfatase. Accessed April 10, 2026. View Source
- [2] BindingDB and ChEMBL database search for 1-methyl-1H-imidazole-2-sulfonyl fluoride (CAS 934236-37-0). No STS inhibition data found. Accessed April 10, 2026. View Source
